molecular formula C9H8N2O B1425244 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 933691-82-8

2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1425244
CAS RN: 933691-82-8
M. Wt: 160.17 g/mol
InChI Key: SWSUONHHMXXYNL-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . The compound is typically stored at -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for “2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is 1S/C9H8N2O/c1-6-8(5-12)7-2-3-10-4-9(7)11-6/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a powder .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathways is associated with the progression of various cancers. Compounds derived from this molecule have shown potent activities against FGFR1, 2, and 3, which are crucial in cancer therapy .

Antidiabetic Applications

Derivatives of this compound have been evaluated for their ability to reduce blood glucose levels. This property is beneficial for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .

Antimicrobial and Antiviral Agents

The structural similarity of pyrrolopyridine derivatives to DNA bases like adenine and guanine makes them effective in drug design, particularly as antiviral and antimicrobial agents . Their incorporation into drugs can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity .

Anti-inflammatory and Analgesic Effects

Fused pyridine derivatives, including the 2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, have been associated with anti-inflammatory and analgesic activities. These properties make them candidates for the development of new anti-inflammatory drugs .

Cardiovascular Drug Development

The molecule’s derivatives have been implicated in cardiovascular drug development, particularly due to their vasodilating activities. They may contribute to the treatment of hypertension and other cardiovascular conditions .

Chemotherapeutic Drug Optimization

The low molecular weight and the ability to inhibit cell proliferation make this compound a promising lead for chemotherapeutic drug optimization. It has the potential to improve the efficacy and reduce the side effects of existing cancer treatments .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-8(5-12)7-2-3-10-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUONHHMXXYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676867
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS RN

933691-82-8
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933691-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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